molecular formula C18H15BrNO4- B12349149 6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate

6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate

Cat. No.: B12349149
M. Wt: 389.2 g/mol
InChI Key: BMJIKVAZAMJUEC-UHFFFAOYSA-M
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Description

6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a bromine atom at the 6th position, a phenylmethoxycarbonyl group, and a carboxylate group, making it a unique and potentially useful molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the isoquinoline ring.

    Formation of the Phenylmethoxycarbonyl Group: This step involves the reaction of the isoquinoline derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: Introduction of the carboxylate group at the 1st position, often achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

    Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1,2,3,4-tetrahydroisoquinoline: A simpler analog with a bromine atom at the 6th position but lacking the phenylmethoxycarbonyl and carboxylate groups.

    2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate: Similar structure but without the bromine atom.

Uniqueness

6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate is unique due to the presence of both the bromine atom and the phenylmethoxycarbonyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H15BrNO4-

Molecular Weight

389.2 g/mol

IUPAC Name

6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate

InChI

InChI=1S/C18H16BrNO4/c19-14-6-7-15-13(10-14)8-9-20(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,22)/p-1

InChI Key

BMJIKVAZAMJUEC-UHFFFAOYSA-M

Canonical SMILES

C1CN(C(C2=C1C=C(C=C2)Br)C(=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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